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molecular formula C₆H₇D₅O₃ B1146903 (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 CAS No. 74300-14-4

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Cat. No. B1146903
M. Wt: 137.19
InChI Key:
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Patent
US07557239B2

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1>CC(C)=O>[CH3:9][C:8]1([CH3:13])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
petroleum ether
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pear-shaped flask equipped with a calcium tube, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 50° C
CUSTOM
Type
CUSTOM
Details
when about 23 ml of water was collected
ADDITION
Type
ADDITION
Details
3 g of sodium acetate was added
DISTILLATION
Type
DISTILLATION
Details
Petroleum ether and acetone were distilled off in an evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(OCC(O1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 6265.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557239B2

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1>CC(C)=O>[CH3:9][C:8]1([CH3:13])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
petroleum ether
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pear-shaped flask equipped with a calcium tube, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 50° C
CUSTOM
Type
CUSTOM
Details
when about 23 ml of water was collected
ADDITION
Type
ADDITION
Details
3 g of sodium acetate was added
DISTILLATION
Type
DISTILLATION
Details
Petroleum ether and acetone were distilled off in an evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(OCC(O1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 6265.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557239B2

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1>CC(C)=O>[CH3:9][C:8]1([CH3:13])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
petroleum ether
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pear-shaped flask equipped with a calcium tube, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 50° C
CUSTOM
Type
CUSTOM
Details
when about 23 ml of water was collected
ADDITION
Type
ADDITION
Details
3 g of sodium acetate was added
DISTILLATION
Type
DISTILLATION
Details
Petroleum ether and acetone were distilled off in an evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(OCC(O1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 6265.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557239B2

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1>CC(C)=O>[CH3:9][C:8]1([CH3:13])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
petroleum ether
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pear-shaped flask equipped with a calcium tube, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 50° C
CUSTOM
Type
CUSTOM
Details
when about 23 ml of water was collected
ADDITION
Type
ADDITION
Details
3 g of sodium acetate was added
DISTILLATION
Type
DISTILLATION
Details
Petroleum ether and acetone were distilled off in an evaporator
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(OCC(O1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 6265.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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